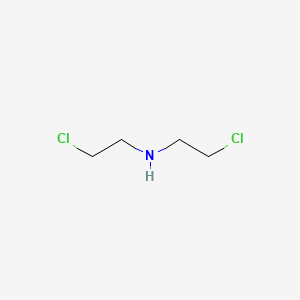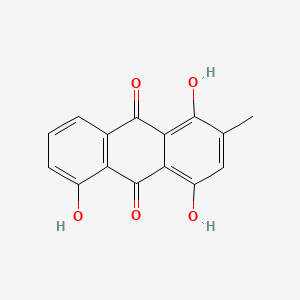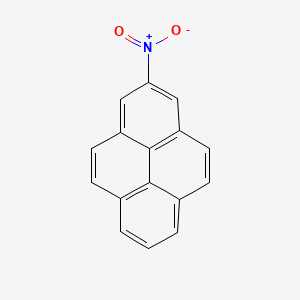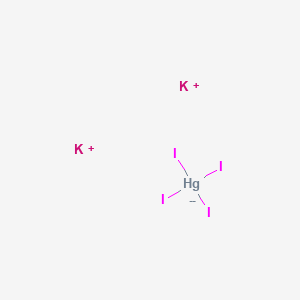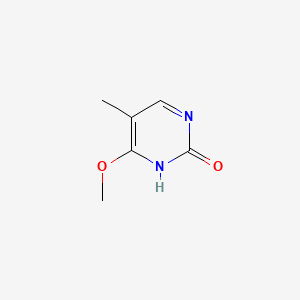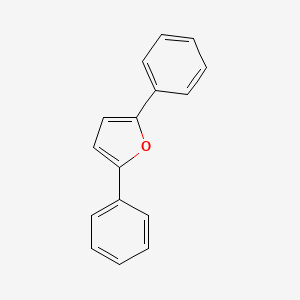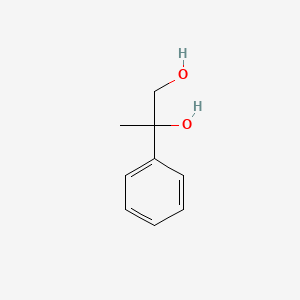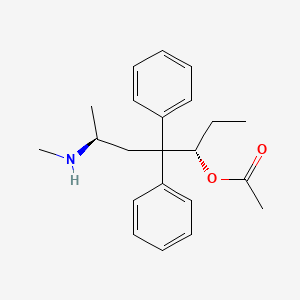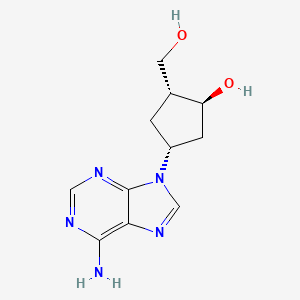
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a purine nucleoside analog that has been found to have a wide range of biochemical and physiological effects. In We will also discuss the future directions of research on this compound.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol involves the protection of the hydroxyl group, followed by the addition of the purine ring and deprotection of the hydroxyl group.
Starting Materials
Cyclopentanone, Formaldehyde, Ammonium acetate, 6-Amino-9H-purine
Reaction
Protect the hydroxyl group of cyclopentanone using TBDMS-Cl and imidazole, React formaldehyde with ammonium acetate to form 2-amino-4,5-dihydroxypentanal, Protect the hydroxyl group of 2-amino-4,5-dihydroxypentanal using TBDMS-Cl and imidazole, React the protected 2-amino-4,5-dihydroxypentanal with 6-amino-9H-purine in the presence of a Lewis acid catalyst to form the desired compound, Deprotect the hydroxyl groups using TBAF to obtain (1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol
Wirkmechanismus
The mechanism of action of (1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol involves its incorporation into DNA and RNA. This compound is a purine nucleoside analog, and is incorporated into the growing DNA or RNA chain during replication or transcription. Once incorporated, it can cause chain termination, leading to inhibition of viral replication or cancer cell growth.
Biochemische Und Physiologische Effekte
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol has a wide range of biochemical and physiological effects. It has been found to inhibit viral replication and cancer cell growth, as mentioned above. It has also been found to have immunomodulatory effects, and has been studied for its potential use in autoimmune diseases. Additionally, it has been found to have neuroprotective effects, and has been studied for its potential use in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined mechanism of action, which makes it a useful tool for studying DNA and RNA replication and transcription. However, there are also some limitations to using this compound in lab experiments. For example, it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on (1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol. One area of research is the development of new analogs with improved antiviral and anticancer activity. Another area of research is the study of the compound's immunomodulatory and neuroprotective effects, and its potential use in autoimmune and neurodegenerative diseases. Additionally, the compound's mechanism of action could be further studied to better understand its effects on DNA and RNA replication and transcription.
Wissenschaftliche Forschungsanwendungen
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol has been extensively studied for its potential applications in scientific research. This compound has been found to have antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. It has also been found to have anticancer activity, and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
(1S,2R,4R)-4-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)7-1-6(3-17)8(18)2-7/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOMGXDSUXQLPE-PRJMDXOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)N2C=NC3=C(N=CN=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C(N=CN=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol | |
CAS RN |
57345-51-4 |
Source


|
| Record name | 2'-Deoxyaristeromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057345514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1207022.png)
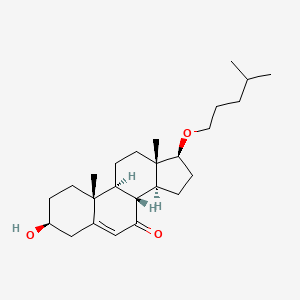
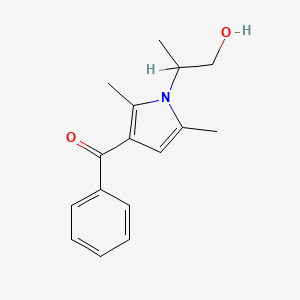
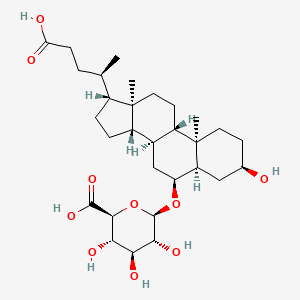
![N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1207029.png)
